

Assessing the Confidence of Protein-Protein Interactions Identified by DSSO: A Comparative Guide

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Compound of Interest

Compound Name: *Disuccinimidyl sulfoxide*

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The accurate identification of protein-protein interactions (PPIs) is paramount for understanding cellular signaling, disease mechanisms, and for the development of novel therapeutics. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture and identify PPIs in their native cellular environment. **Disuccinimidyl sulfoxide** (DSSO) is a widely used amine-reactive, MS-cleavable cross-linker that facilitates the identification of interacting proteins. This guide provides a comprehensive comparison of DSSO with other cross-linking reagents, details on experimental protocols, and methods to assess the confidence of identified PPIs.

Comparing DSSO with Alternative Cross-linking Reagents

The choice of cross-linking reagent is critical for the success of an XL-MS experiment. DSSO's key feature is its MS-cleavable sulfoxide bond, which simplifies the identification of cross-linked peptides. Here, we compare DSSO with other commonly used cross-linkers.

Feature	DSSO (Disuccinimidy l sulfoxide)	DSBSO (Disuccinimidy l bissulfoxide)	DHSO (Disuccinimidy l hydroxylamine)	DMTMM (4- (4,6- dimethoxy- 1,3,5-triazin-2- yl)-4- methylmorpho linium chloride)
Reactive Group	N- hydroxysuccinimi de (NHS) ester	N- hydroxysuccinimi de (NHS) ester	N- hydroxysuccinimi de (NHS) ester	Carboxyl- reactive
Target Residues	Lysine, Serine, Threonine, Tyrosine	Lysine, Serine, Threonine, Tyrosine	Lysine, Serine, Threonine, Tyrosine	Aspartic acid, Glutamic acid
Spacer Arm Length	10.1 Å	10.1 Å	9.6 Å	0 Å (zero-length)
MS-Cleavable?	Yes (CID)	Yes (CID)	Yes (CID)	No
Enrichable?	No (without modification)	Yes (with azide/alkyne handle)	No	No
Cell Permeable?	Yes	Yes (modified versions)	Yes	No
Number of Unique Cross- links (Example Study)	~7,800 - 9,800[1]	~9,000 (with enrichment)	~5,500	~2,000

Table 1: Comparison of DSSO with other common cross-linking reagents. The number of unique cross-links is highly dependent on the experimental conditions and sample complexity. The values presented are indicative and based on published studies for comparison.

Experimental Protocol: A Generalized DSSO XL-MS Workflow

The following protocol outlines the key steps for identifying PPIs using DSSO-based XL-MS.

In Vivo or In Vitro Cross-linking

- In Vivo Cross-linking:
 - Culture cells to the desired density.
 - Wash cells with a suitable buffer (e.g., PBS).
 - Resuspend cells in fresh, serum-free media or buffer.
 - Add DSSO (typically 1-2 mM final concentration) and incubate for 30-60 minutes at room temperature or 37°C.
 - Quench the reaction with a primary amine-containing buffer (e.g., Tris-HCl or ammonium bicarbonate).
- In Vitro Cross-linking (of purified complexes or cell lysates):
 - Prepare the protein sample in a suitable buffer (e.g., HEPES or PBS).
 - Add DSSO to the desired final concentration.
 - Incubate for 30-60 minutes at room temperature.
 - Quench the reaction as described above.

Cell Lysis and Protein Extraction

- Lyse the cross-linked cells using a suitable lysis buffer containing detergents and protease inhibitors.
- Clarify the lysate by centrifugation to remove cell debris.

Protein Digestion

- Denature the proteins in the lysate (e.g., with urea or by heat).
- Reduce disulfide bonds with DTT or TCEP.
- Alkylate cysteine residues with iodoacetamide.
- Digest the proteins into peptides using a protease such as trypsin.

Enrichment of Cross-linked Peptides (Optional)

- Size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography can be used to enrich for the larger, cross-linked peptides.

LC-MS/MS Analysis

- Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap).
- Employ a data-dependent acquisition strategy that includes MS1 scans followed by MS2 and MS3 scans. The MS-cleavable nature of DSSO allows for characteristic fragmentation patterns that can be used to trigger MS3 scans for sequencing of the individual peptides.

Computational Data Analysis

- Use specialized software (e.g., XlinkX, MaxLynx, MeroX, pLink) to search the MS data against a protein sequence database.
- The software identifies cross-linked peptides based on their specific fragmentation patterns and mass shifts.

Assessing the Confidence of DSSO-Identified PPIs

Multiple layers of evidence are required to confidently assign a protein-protein interaction based on XL-MS data.

Statistical Validation: False Discovery Rate (FDR)

The False Discovery Rate (FDR) is a statistical measure used to control for false-positive identifications. It is crucial to calculate the FDR at multiple levels:

- Cross-link Spectral Match (CSM) Level: The confidence that an individual spectrum represents a cross-linked peptide pair.
- Peptide Pair Level: The confidence that a unique pair of peptides is truly cross-linked.
- Residue Pair Level: The confidence that a specific pair of amino acid residues is cross-linked.
- Protein Pair Level: The confidence that two proteins interact, based on the identified cross-links.

A commonly accepted threshold is an FDR of 1-5% at each level. It is important to note that a low FDR at the CSM level does not guarantee a low FDR at the PPI level[2].

Scoring of Cross-link Identifications

Specialized search algorithms use scoring functions to rank the confidence of a cross-link identification. These scores are typically based on:

- The number of matched fragment ions in the MS2 and MS3 spectra.
- The mass accuracy of the precursor and fragment ions.
- The intensity of the matched peaks.

Structural Validation

A key validation step is to check if the identified cross-links are consistent with the known or predicted structures of the interacting proteins. The distance between the C α atoms of the cross-linked residues should be within the theoretical maximum distance for the DSSO cross-linker, which is approximately 26-30 Å[3]. This analysis can be performed using software like Xlink Analyzer[4].

Orthogonal Experimental Validation

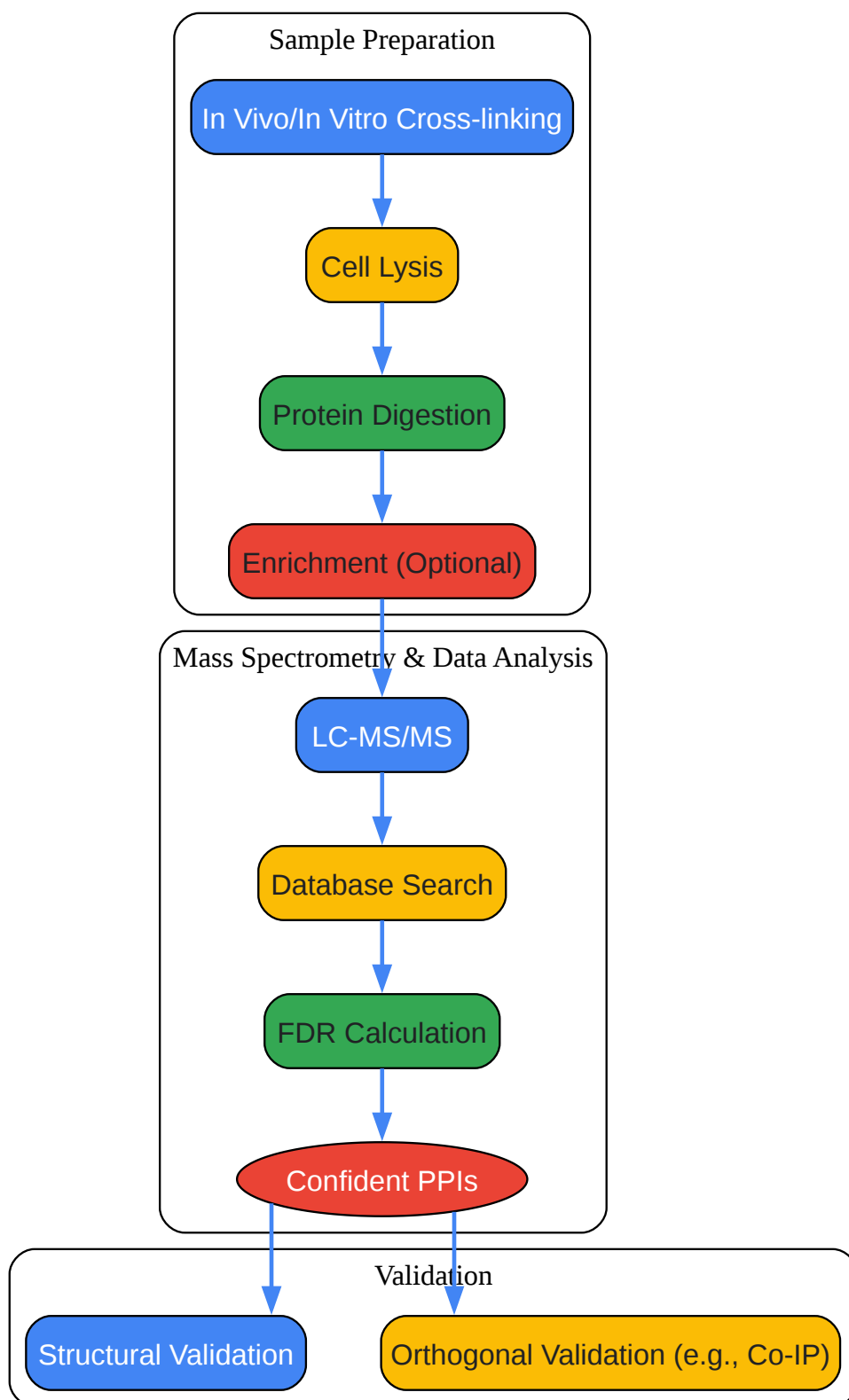
Confidence in novel PPIs identified by DSSO XL-MS can be significantly increased by validation with an independent experimental method. A common orthogonal method is co-immunoprecipitation (Co-IP) followed by Western blotting.

Co-Immunoprecipitation Protocol for Validation:

- Lyse cells under non-denaturing conditions to preserve protein interactions.
- Incubate the cell lysate with an antibody specific to one of the putative interacting proteins (the "bait").
- Use protein A/G beads to pull down the antibody-bait protein complex.
- Wash the beads to remove non-specifically bound proteins.
- Elute the protein complexes from the beads.
- Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
- Probe the membrane with an antibody against the other putative interacting protein (the "prey"). The presence of a band for the prey protein confirms the interaction.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for illustrating complex experimental workflows and biological pathways.

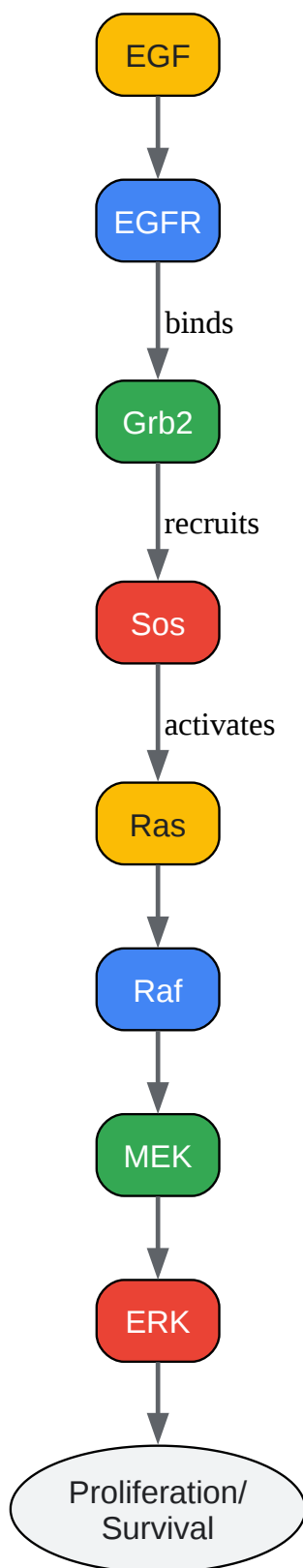


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Caption: A generalized workflow for identifying and validating protein-protein interactions using DSSO cross-linking mass spectrometry.

Example Signaling Pathway: Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a well-characterized pathway that plays a crucial role in cell proliferation, differentiation, and survival. It is frequently studied in the context of cancer.



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Caption: A simplified diagram of the EGFR signaling pathway, a common subject of PPI studies.

By combining the robust chemical properties of DSSO with rigorous experimental protocols and multi-layered validation strategies, researchers can confidently identify and characterize protein-protein interactions, paving the way for new biological insights and therapeutic interventions.

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